molecular formula C13H11N3O3 B12120515 N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide

Cat. No.: B12120515
M. Wt: 257.24 g/mol
InChI Key: PPJLGTXPPYMJKH-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide typically involves the reaction of 2-aminobenzamide with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The continuous flow process also allows for the efficient scaling up of production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinazoline derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
  • Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
  • 2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines

Uniqueness

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is unique due to its specific structural features, which include the presence of both a quinazoline and a furan ring. This combination of structural motifs imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from other similar compounds.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-10-4-1-3-9-8(10)7-14-13(15-9)16-12(18)11-5-2-6-19-11/h2,5-7H,1,3-4H2,(H,14,15,16,18)

InChI Key

PPJLGTXPPYMJKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CO3

Origin of Product

United States

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